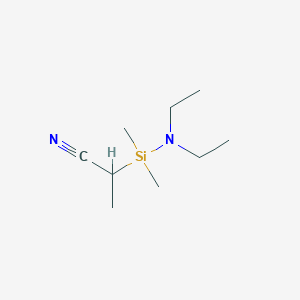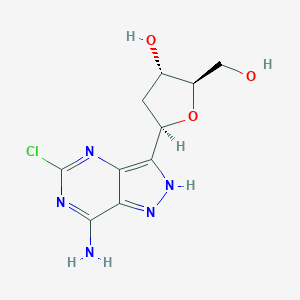
5'-Chloro-2'-deoxyformycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Chloro-2'-deoxyformycin A (clofarabine) is a synthetic purine nucleoside analog that has been used as an anticancer agent. It was first synthesized in 1970 by researchers at the Southern Research Institute. Clofarabine is a prodrug that is converted into its active form, 5'-triphosphate, inside the cell. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
Wirkmechanismus
Clofarabine exerts its antitumor activity by inhibiting DNA synthesis and repair. It is converted into its active form, 5'-triphosphate, inside the cell, where it competes with natural nucleotides for incorporation into DNA. Once incorporated, 5'-Chloro-2'-deoxyformycin A induces DNA damage and triggers apoptosis, or programmed cell death. In addition, this compound has been shown to inhibit ribonucleotide reductase, an enzyme that is involved in DNA synthesis.
Biochemical and Physiological Effects:
Clofarabine has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA synthesis and repair, this compound has been shown to induce oxidative stress and activate the immune system. It has also been shown to inhibit the activity of certain enzymes involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Clofarabine has a number of advantages for use in laboratory experiments. It is a potent and selective inhibitor of DNA synthesis and repair, and has been shown to have potent antitumor activity in preclinical studies. However, 5'-Chloro-2'-deoxyformycin A also has a number of limitations. It is a prodrug that requires activation inside the cell, and its activity can be affected by a number of factors, including cellular uptake and metabolism.
Zukünftige Richtungen
There are a number of future directions for research on 5'-Chloro-2'-deoxyformycin A. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetics and pharmacodynamics of the drug. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection. In addition, there is interest in the development of combination therapies that can enhance the antitumor activity of this compound and overcome resistance mechanisms. Finally, there is interest in the use of this compound in other areas of medicine, such as autoimmune diseases and viral infections.
Synthesemethoden
Clofarabine is synthesized from 2'-deoxyadenosine through a series of chemical reactions. The synthesis involves the selective chlorination of 2'-deoxyadenosine at the 5'-position, followed by protection of the 3'- and 5'-hydroxyl groups. The protected intermediate is then subjected to a series of reactions to introduce the formyl group at the 2'-position. The final step involves deprotection of the hydroxyl groups to yield 5'-Chloro-2'-deoxyformycin A.
Wissenschaftliche Forschungsanwendungen
Clofarabine has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to have potent antitumor activity in preclinical studies, and has been evaluated in clinical trials for the treatment of leukemia, lymphoma, and solid tumors. In particular, 5'-Chloro-2'-deoxyformycin A has shown promise in the treatment of pediatric acute lymphoblastic leukemia (ALL), a type of cancer that is difficult to treat with conventional chemotherapy.
Eigenschaften
| 103090-53-5 | |
Molekularformel |
C10H12ClN5O3 |
Molekulargewicht |
285.69 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(7-amino-5-chloro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-13-7-6(15-16-8(7)9(12)14-10)4-1-3(18)5(2-17)19-4/h3-5,17-18H,1-2H2,(H,15,16)(H2,12,13,14)/t3-,4+,5+/m0/s1 |
InChI-Schlüssel |
OUIKNXADYLNPTR-VPENINKCSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
SMILES |
C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
Kanonische SMILES |
C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
| 103090-53-5 | |
Synonyme |
2'-deoxy-5'-chloroformycin 5'-chloro-2'-deoxyformycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


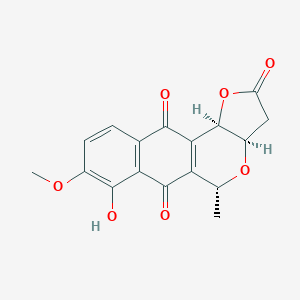
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
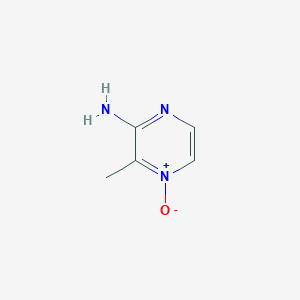
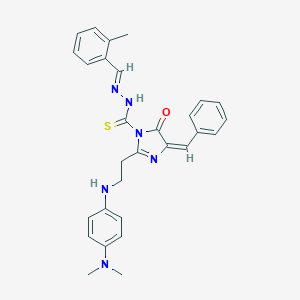
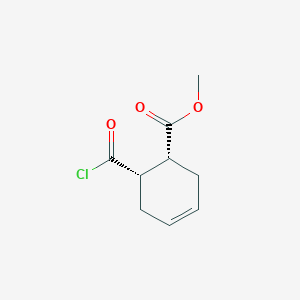
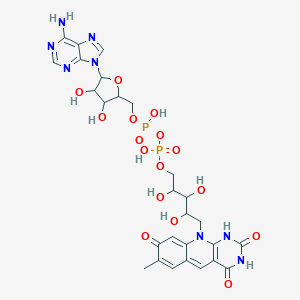
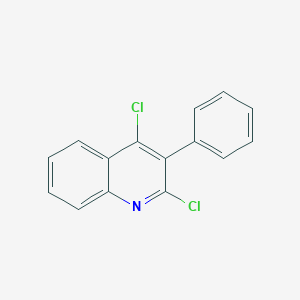
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
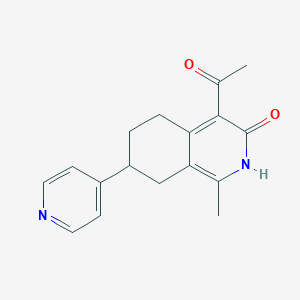


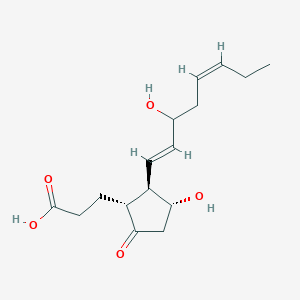
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
